molecular formula C10H18O B14073555 [(4S)-4-propan-2-ylcyclohexen-1-yl]methanol

[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol

Cat. No.: B14073555
M. Wt: 154.25 g/mol
InChI Key: FFOYLHBMVUGHSX-SNVBAGLBSA-N
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Description

[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol is an organic compound with a unique structure that includes a cyclohexene ring substituted with a propan-2-yl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4S)-4-propan-2-ylcyclohexen-1-yl]methanol typically involves the hydrogenation of a precursor compound, such as a cyclohexenone derivative, in the presence of a suitable catalyst. The reaction conditions often include the use of hydrogen gas at elevated pressures and temperatures, along with a metal catalyst like palladium or platinum. The stereochemistry of the product can be controlled by using chiral catalysts or ligands.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the product. The choice of catalyst and reaction parameters is optimized to achieve the desired stereochemistry and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

    Oxidation: The major products include cyclohexenone derivatives or cyclohexanone.

    Reduction: The major products include cyclohexanol or cyclohexane.

    Substitution: The major products include halogenated cyclohexenes or amine-substituted cyclohexenes.

Scientific Research Applications

[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of [(4S)-4-propan-2-ylcyclohexen-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol can be compared with other similar compounds, such as:

    (-)-Carvone: A monoterpene found in spearmint with similar structural features but different biological activities.

    (+)-Menthofuran: Another monoterpene with distinct chemical properties and applications.

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol

InChI

InChI=1S/C10H18O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,8,10-11H,4-7H2,1-2H3/t10-/m1/s1

InChI Key

FFOYLHBMVUGHSX-SNVBAGLBSA-N

Isomeric SMILES

CC(C)[C@H]1CCC(=CC1)CO

Canonical SMILES

CC(C)C1CCC(=CC1)CO

Origin of Product

United States

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